2-(4-Bromo-2-chlorophenoxy)ethan-1-amine chemical structure properties
2-(4-Bromo-2-chlorophenoxy)ethan-1-amine chemical structure properties
An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
Introduction: A Novel Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and flexible ether linkages into molecular scaffolds is a proven methodology for modulating pharmacokinetic and pharmacodynamic properties. The compound 2-(4-bromo-2-chlorophenoxy)ethan-1-amine represents a promising, albeit currently under-documented, chemical entity poised for exploration. Its structure is a confluence of three key pharmacophoric elements: a di-halogenated aromatic ring, a phenoxy ether linkage, and a primary ethylamine side chain. This unique combination suggests potential interactions with a range of biological targets, drawing parallels to the well-established phenethylamine and phenoxyaniline classes of bioactive molecules.[1][2]
The bromine and chlorine substituents on the phenyl ring are expected to significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions.[3][4] The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations within a receptor's binding pocket, while the primary amine group offers a key site for hydrogen bonding and salt formation, crucial for solubility and receptor engagement.[5][6]
This guide provides a comprehensive, predictive overview of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine, designed for researchers, scientists, and drug development professionals. We will delve into its probable physicochemical properties, propose a robust synthetic pathway, detail expected analytical characterizations, discuss potential structure-activity relationships, and outline critical safety protocols. This document serves as a foundational resource to stimulate and guide future research into this intriguing molecule.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine is a 4-bromo-2-chlorophenol moiety connected via an ether linkage to an ethanolamine backbone. This arrangement distinguishes it from the more common phenethylamine scaffold, where the ethylamine is directly attached to the aromatic ring.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine. These values are estimated based on computational models and data from structurally analogous compounds, providing a baseline for experimental design.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₈H₉BrClNO | - |
| Molecular Weight | 249.52 g/mol | - |
| Appearance | Likely an off-white solid or oil at room temperature | Analogy to similar compounds |
| pKa (amine) | ~9.5 - 10.5 | Analogy to phenoxyethanamines |
| LogP | ~3.0 - 3.5 | Computational prediction |
| Boiling Point | >300 °C (decomposes) | Estimation |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General amine properties |
Part 2: Synthesis and Purification
As 2-(4-bromo-2-chlorophenoxy)ethan-1-amine is not readily commercially available, a de novo synthesis is required. The following proposed multi-step synthesis is designed for efficiency and control, minimizing side reactions and facilitating purification. The overall strategy involves the formation of the ether linkage followed by the introduction and conversion of a nitrogen-containing functional group.
Proposed Synthetic Pathway
The chosen pathway involves an initial Williamson ether synthesis to form a key amide intermediate, followed by a robust reduction to yield the target primary amine. This approach is favored over direct alkylation of ammonia to prevent the formation of secondary and tertiary amine byproducts.[7]
Caption: Proposed two-step synthesis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(4-Bromo-2-chlorophenoxy)acetamide (Intermediate C)
This step employs the Williamson ether synthesis, a reliable method for forming ethers from a phenoxide and an alkyl halide.[8][9]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-chlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone (10 volumes).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 2-chloroacetamide (1.1 equivalents) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(4-bromo-2-chlorophenoxy)acetamide.
Step 2: Synthesis of 2-(4-Bromo-2-chlorophenoxy)ethan-1-amine (Target Compound D)
This step utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the amide to a primary amine.[10][11]
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Reaction Initiation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 2-(4-bromo-2-chlorophenoxy)acetamide (1 equivalent) in anhydrous THF, keeping the internal temperature below 10°C.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes until a granular precipitate forms.
-
Purification: Filter the mixture and wash the solid with additional THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude 2-(4-bromo-2-chlorophenoxy)ethan-1-amine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Part 3: Spectroscopic Characterization (Anticipated)
Structural elucidation and confirmation of the synthesized 2-(4-bromo-2-chlorophenoxy)ethan-1-amine would rely on a combination of standard spectroscopic techniques.[12][13] The following are the predicted spectral features.
¹H Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Protons (3H): Expect complex multiplets in the range of δ 6.8-7.5 ppm. The bromine and chlorine substituents will influence the chemical shifts and coupling patterns of the three aromatic protons.
-
Phenoxy Methylene Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm, coupled to the adjacent aminomethylene group.
-
Amino Methylene Protons (-CH₂-NH₂): A triplet around δ 3.0-3.2 ppm, coupled to the phenoxy methylene group.
-
Amine Protons (-NH₂): A broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the halogens and the oxygen will be significantly shifted.
-
Phenoxy Methylene Carbon (-O-CH₂-): A signal around δ 68-72 ppm.
-
Amino Methylene Carbon (-CH₂-NH₂): A signal around δ 40-45 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C-O-C Stretch (Ether): A strong absorption band in the range of 1200-1250 cm⁻¹.
-
C-Cl and C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak [M]⁺: The electron ionization (EI) mass spectrum should show a characteristic isotopic pattern for the presence of one bromine (M and M+2 in ~1:1 ratio) and one chlorine (M and M+2 in ~3:1 ratio) atom.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of an iminium ion, and cleavage of the ether bond.[14]
Part 4: Structure-Activity Relationship (SAR) and Potential Applications
While the specific biological activities of 2-(4-bromo-2-chlorophenoxy)ethan-1-amine are yet to be determined, analysis of its structural motifs allows for informed predictions about its potential applications in drug discovery.[15][16][17]
Caption: Key structural features and potential Structure-Activity Relationship (SAR) drivers.
Potential Therapeutic Areas
-
Kinase Inhibition: Phenoxyaniline derivatives are known to be potent inhibitors of various kinases, such as MEK and PDGFR.[5] The 4-bromo-2-chlorophenoxy moiety could serve as a "hinge-binding" element in the ATP-binding pocket of kinases, a common mechanism for kinase inhibitors.
-
Serotonin Receptor Modulation: Phenethylamine derivatives are classic scaffolds for ligands of serotonin (5-HT) receptors.[2][18] The specific halogenation pattern and the phenoxy linker could confer selectivity for certain 5-HT receptor subtypes, with potential applications in treating psychiatric disorders.
-
Antimicrobial Agents: Halogenated phenols and their derivatives have a long history of use as antimicrobial agents. The combination of these features in the target molecule may impart antibacterial or antifungal activity.
The primary amine serves as a versatile synthetic handle for generating a library of derivatives (e.g., amides, sulfonamides, secondary/tertiary amines) to explore the SAR and optimize for potency, selectivity, and ADME properties.
Part 5: Safety and Handling
Working with halogenated aromatic compounds requires strict adherence to safety protocols due to their potential toxicity and environmental persistence.[3][19][20][21]
Hazard Assessment
-
Toxicity: Brominated and chlorinated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[22]
-
Environmental Hazard: These compounds can be persistent in the environment and may be harmful to aquatic life.
-
Reactivity: The reagents used in the synthesis, particularly lithium aluminum hydride, are highly reactive and water-sensitive.
Safe Handling Workflow
Caption: General workflow for the safe handling of halogenated aromatic compounds.
Detailed Safety Procedures
-
Personal Protective Equipment (PPE): Always wear nitrile or neoprene gloves, a flame-resistant lab coat, and chemical splash goggles.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: All waste, including residual compound, contaminated labware, and cleaning materials, must be disposed of as hazardous halogenated organic waste according to institutional and local regulations.
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